molecular formula C31H60O4 B12654734 Propylene dimyristate CAS No. 51209-16-6

Propylene dimyristate

Cat. No.: B12654734
CAS No.: 51209-16-6
M. Wt: 496.8 g/mol
InChI Key: NRRPJRVSNIJDAP-UHFFFAOYSA-N
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Description

Propylene dimyristate is an ester derived from myristic acid and propylene glycol. It is commonly used in cosmetics and personal care products due to its emollient properties. The compound is known for its ability to enhance the texture and feel of formulations, making it a popular ingredient in skin and hair care products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propylene dimyristate is synthesized through the esterification of myristic acid with propylene glycol. The reaction typically involves heating myristic acid and propylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Propylene dimyristate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves breaking down the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol. Common catalysts include sodium methoxide or potassium hydroxide.

Major Products Formed:

    Hydrolysis: Myristic acid and propylene glycol.

    Transesterification: New esters depending on the alcohol used in the reaction.

Scientific Research Applications

Propylene dimyristate has various applications in scientific research and industry:

    Cosmetics and Personal Care: Used as an emollient, thickening agent, and skin-conditioning agent in creams, lotions, and hair conditioners.

    Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.

    Food Industry: Used as a food additive for its emulsifying properties.

    Chemical Research: Studied for its potential use in the synthesis of other esters and its behavior in different chemical reactions.

Mechanism of Action

The primary mechanism of action of propylene dimyristate in cosmetic formulations is its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, non-greasy feel.

Comparison with Similar Compounds

  • Propylene glycol myristate
  • Glyceryl dimyristate
  • Isopropyl myristate

Comparison:

  • Propylene glycol myristate: Similar in structure but has different physical properties and uses.
  • Glyceryl dimyristate: Also an ester of myristic acid but uses glycerol instead of propylene glycol, leading to different applications and properties.
  • Isopropyl myristate: Known for its excellent spreading properties and is widely used in cosmetics, but it has a different molecular structure compared to propylene dimyristate.

This compound stands out due to its unique combination of emollient properties and compatibility with a wide range of cosmetic ingredients, making it a versatile and valuable compound in various formulations.

Properties

CAS No.

51209-16-6

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

2-tetradecanoyloxypropyl tetradecanoate

InChI

InChI=1S/C31H60O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-30(32)34-28-29(3)35-31(33)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3

InChI Key

NRRPJRVSNIJDAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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